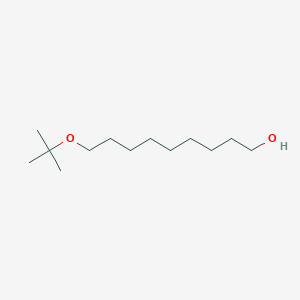

9-tert-Butoxynonan-1-ol

Description

BenchChem offers high-quality 9-tert-Butoxynonan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-tert-Butoxynonan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

114340-46-4 |

|---|---|

Molecular Formula |

C13H28O2 |

Molecular Weight |

216.36 g/mol |

IUPAC Name |

9-[(2-methylpropan-2-yl)oxy]nonan-1-ol |

InChI |

InChI=1S/C13H28O2/c1-13(2,3)15-12-10-8-6-4-5-7-9-11-14/h14H,4-12H2,1-3H3 |

InChI Key |

IZXGQILPHIBIBK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OCCCCCCCCCO |

Origin of Product |

United States |

Foundational & Exploratory

9-tert-Butoxynonan-1-ol synthesis methods

An In-Depth Technical Guide to the Synthesis of 9-tert-Butoxynonan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principal synthetic strategies for preparing 9-tert-Butoxynonan-1-ol, a valuable bifunctional molecule featuring a primary alcohol and a sterically hindered tert-butyl ether on a nine-carbon aliphatic chain. Such molecules are of significant interest as advanced intermediates in drug development, materials science, and the synthesis of complex molecular architectures. This document details two primary synthetic routes: the selective mono-O-tert-butylation of 1,9-nonanediol and a multi-step approach via the Williamson ether synthesis. The guide offers a deep dive into the causality behind experimental choices, provides validated, step-by-step protocols, and presents a comparative analysis of the methodologies. All claims are substantiated with citations to authoritative literature, ensuring scientific integrity and trustworthiness.

Introduction: The Strategic Importance of 9-tert-Butoxynonan-1-ol

9-tert-Butoxynonan-1-ol is a linear C9 alpha,omega-functionalized alkane. Its utility stems from its orthogonal functionalities: a reactive primary hydroxyl group amenable to a wide range of transformations (e.g., oxidation, esterification, etherification) and a chemically robust tert-butyl ether, which serves as a stable protecting group under many conditions, particularly basic and nucleophilic environments.[1] This structural motif makes it an ideal building block or linker in multi-step organic synthesis where precise, sequential functionalization is paramount.

Key Synthetic Challenge: The core challenge in synthesizing 9-tert-Butoxynonan-1-ol lies in achieving selective mono-functionalization of a symmetrical precursor, 1,9-nonanediol. Differentiating between two chemically identical primary hydroxyl groups requires careful control of stoichiometry and reaction conditions to minimize the formation of the di-ether byproduct and recover unreacted starting material.

Core Synthetic Strategy: Selective Mono-O-tert-Butylation of 1,9-Nonanediol

The most direct and atom-economical approach to 9-tert-Butoxynonan-1-ol is the direct, selective protection of one hydroxyl group in 1,9-nonanediol. This strategy leverages the principles of protecting group chemistry, where a temporary "mask" is applied to a functional group to prevent it from reacting while another part of the molecule is modified.[2]

Mechanistic Principle: Acid-Catalyzed Alkene Addition

The formation of tert-butyl ethers from alcohols is commonly achieved through the acid-catalyzed addition of isobutene. The mechanism involves the protonation of isobutene to form the stable tert-butyl cation, which is then trapped by the nucleophilic hydroxyl group of the alcohol.

Caption: Acid-catalyzed formation of a tert-butyl ether.

Experimental Protocol: tert-Butylation using a Modern Catalytic System

Recent advancements have introduced safer and more efficient methods than using gaseous isobutene and strong mineral acids. A notable method involves using bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst with tert-butyl acetate (t-BuOAc) serving as both the tert-butyl source and solvent.[3][4] This approach offers high yields and avoids many of the hazards of conventional methods.[3]

Materials:

-

1,9-Nonanediol (1.0 eq)

-

tert-Butyl acetate (solvent and reagent)

-

Bis(trifluoromethanesulfonyl)imide (Tf₂NH) (0.05 eq, 5 mol%)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 1,9-nonanediol (1.0 eq) in tert-butyl acetate (approx. 0.5 M concentration), add a catalytic amount of Tf₂NH (0.05 eq).

-

Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to maximize the formation of the mono-ether product. Causality Note: Using a 1:1 stoichiometry of diol to a tert-butylating agent would theoretically favor mono-substitution, but in this protocol, the tert-butyl source is also the solvent. The key to selectivity is careful reaction time monitoring to stop the reaction before significant di-substitution occurs.

-

Quenching: Once the desired conversion is achieved, quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the acidic catalyst.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or EtOAc (3x). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude material, a mixture of starting diol, mono-ether, and di-ether, is purified by flash column chromatography on silica gel. A gradient elution system (e.g., hexane/ethyl acetate) is typically effective, as the polarity difference between the three components is significant.

Alternative Strategy: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of ether formation, proceeding via an Sₙ2 reaction between an alkoxide and a primary alkyl halide.[5][6] While a valid route, it is less direct for this target molecule as it requires the synthesis of a functionalized haloalkane precursor.

Critique of the Reverse Approach: A common pitfall is to consider the reaction between a nonanediol-derived alkoxide and a tert-butyl halide (e.g., tert-butyl chloride). Due to the extreme steric hindrance of the tertiary halide, this pathway overwhelmingly favors an E2 elimination reaction, yielding isobutene rather than the desired ether product.[7]

Viable Retrosynthetic Pathway

A workable Williamson synthesis must involve the tert-butoxide as the nucleophile and a nonane derivative with a primary leaving group as the electrophile.

Caption: Retrosynthetic analysis via Williamson ether synthesis.

Experimental Protocol (Multi-Step)

This synthesis is presented as a three-stage process: protection, halogenation, and etherification.

Stage 1: Mono-protection of 1,9-Nonanediol

-

Protect one of the hydroxyls of 1,9-nonanediol with a suitable protecting group (PG) that is stable to the subsequent halogenation and Williamson conditions (e.g., a silyl ether like TBDMS or an acetal). This step itself faces the same selectivity challenge as the direct tert-butylation route.

Stage 2: Halogenation of the Free Alcohol

-

Convert the remaining free hydroxyl group of the mono-protected diol into a good leaving group, typically a bromide, using a reagent like triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) or phosphorus tribromide (PBr₃). Purify the resulting halo-alcohol derivative.

Stage 3: Williamson Ether Synthesis

-

Alkoxide Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), prepare sodium tert-butoxide by reacting tert-butanol with a strong base like sodium hydride (NaH) in an anhydrous solvent like THF.[8] Safety Note: NaH is highly reactive and flammable; handle with extreme care.

-

Sₙ2 Reaction: Add the purified bromo-nonanol derivative (from Stage 2) to the freshly prepared sodium tert-butoxide solution.[8] The reaction may require gentle heating to proceed at a reasonable rate.[8] Monitor by TLC.

-

Deprotection & Workup: After the reaction is complete, perform an appropriate workup to quench the reaction and remove the protecting group (e.g., with acid for an acetal or fluoride for a silyl ether).

-

Purification: Purify the final product, 9-tert-Butoxynonan-1-ol, using extraction and column chromatography as described in Protocol 2.2.

Comparative Analysis of Synthetic Routes

| Criterion | Route 1: Selective tert-Butylation | Route 2: Williamson Synthesis |

| Overall Yield | Potentially higher, dependent on chromatographic separation efficiency. | Generally lower due to the multi-step nature and potential losses at each stage. |

| Atom Economy | High. Fewer steps and reagents. | Lower. Involves protecting groups and halogenating agents that are not incorporated into the final product. |

| Simplicity | High. A one-pot reaction followed by purification. | Low. Requires at least three distinct synthetic operations (protect, halogenate, substitute). |

| Scalability | More favorable. Fewer steps make process control easier. | Less favorable. Multi-step sequences are often more challenging to scale up. |

| Key Challenge | Achieving good selectivity and efficient chromatographic separation of products. | Managing three separate reactions and purifications effectively. |

Product Characterization and Quality Control

The identity and purity of the synthesized 9-tert-Butoxynonan-1-ol should be confirmed using standard analytical techniques.

-

¹H NMR: Expect characteristic signals for the tert-butyl group (a sharp singlet at ~1.2 ppm, 9H), the methylene group adjacent to the ether oxygen (-CH₂-O-tBu, a triplet at ~3.4 ppm, 2H), the methylene group adjacent to the hydroxyl group (-CH₂-OH, a triplet at ~3.6 ppm, 2H), and a broad singlet for the hydroxyl proton (-OH).

-

¹³C NMR: Distinct signals for the quaternary carbon and methyl carbons of the tert-butyl group, as well as the nine unique carbons of the nonane chain.

-

Infrared (IR) Spectroscopy: A prominent, broad absorption band in the region of 3200-3550 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol functional group.[9] Strong C-O stretching bands for the ether and alcohol will also be present around 1100 cm⁻¹.

-

Mass Spectrometry: To confirm the molecular weight and fragmentation pattern.

Safety and Handling

-

1,9-Nonanediol: May cause skin and eye irritation.[10]

-

Strong Acids/Catalysts (Tf₂NH, H₂SO₄): Highly corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Sodium Hydride (NaH): A highly flammable solid that reacts violently with water to produce hydrogen gas. Must be handled under an inert atmosphere.

-

Solvents (THF, DCM, EtOAc): Flammable and volatile. Use in a well-ventilated area or fume hood.

Conclusion

The synthesis of 9-tert-Butoxynonan-1-ol is most efficiently achieved through the selective mono-O-tert-butylation of 1,9-nonanediol. Modern catalytic methods using reagents like Tf₂NH offer a powerful, high-yield, and procedurally simple alternative to traditional acid-catalyzed isobutene addition. While the Williamson ether synthesis provides a classic and mechanistically instructive route, its multi-step nature makes it less efficient for this specific target. The choice of method will ultimately depend on the scale of the synthesis, available reagents, and the desired level of purity. For drug development and research applications where efficiency and scalability are critical, the direct catalytic approach is demonstrably superior.

References

- Filo. (2025, August 1). What is the best choice for the preparation of tert-butyl methyl ether, a.. Retrieved from Filo. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFiucurYdmc_KBBmhGLj_8q_5zYzRdqwq5VPEEy2VwbiozdbggsvsdJaRStkNe0exMz_GkEE5CU2E8wiY6VASmEBFk-GnfRMqgKTicasJtejsNbaIhLAQNjXOzEna_1qlHcLk1O-gJKrgMVW0sATwfuTuAWLBRdq12tPiRjEsg02AiezXSxJ_PZD7e1TjRfhsDoets7AWBUsoI59ztgixbiydWt0bNtv1EwcMj5BzzzYh9krzdGSOJwk63UIKuhFM=]

- Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from Francis Academic Press. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzsIYZwNw-mnXpjXgJpsIHH3VEehiWWeKWCNfwFSKj6feMbKEiFSfXPMHArGDrwFMMt-4N1BjaDI0bb7vjYqCbnWOPAB9aCO9XEOkIFyVkmx018e97KhzcctNFNow7tpT-pWCBSA4lQl2NdNLT8tg=]

- Organic Chemistry Tutor. (2023, November 7). Williamson Ether Synthesis [Video]. YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjY0xGCmA4yOLTIX8nvj_bBHeTSEbKgANTpd1pVrtCzoFz3uxNPZRuDxPtT_36uL3UnWaybZ7wzu5EjlBvgHLj9992rAeo6eJU4Y2mF1ss1eBtT8a03YEgdik9iE7acBb0GfqvW2Y=]

- BYJU'S. Williamson Ether Synthesis reaction. Retrieved from BYJU'S. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSM0OAGH2phI-4OgD2xazYB6oCWR0xdL6tww6wGf9ZZiHb3cJzaK3aE6l1YIDRe7e3gss1TBclFBX8SzHHxC-jYDpf-kTrYLPG4hZUrubjEklGbA9ztAKJfdwM_2bz3hcIYqVK3NhXosFFLdTY3J4S8FU=]

- Wikipedia. Williamson ether synthesis. Retrieved from Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhgUF0ISTenFgmjBBdjVbPm6MfTdVay33vcYC6abuhztG9_v1xPDKWTmffHN2LuHm_9Uu9kunygj5elh0okenvpK0ALErlYSsSGDDgx0SP3GPu5nMsfp_pb37hWbd5x9-6sQh2DLifhfCleY6RWYijV3Km]

- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from Master Organic Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyZbF_gKTOfGBbic1xjLSovlJvxaAi9Wpv_szj4Buxm-WGXAVmr3lwGkWPyrtxhqN9IwCeRqW_VlUhvRFn-qSCCDN5Zk0v1i0IGA2yEmvfgPSp2o3O_pEQjccMSttRICs-6UCGjO4OxoPl88zeouVhznMfRdIpSh0jEAj1gPVRI5LZ1VmF2usAk6FWBA==]

- Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Retrieved from Lumen Learning. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYK7mLeVOkCLzlF3koAfOJCQ5VJLqnajBr712d7GdI3c4yjZzU_1IfpPlWSuzccbbsJvYG85RQoq9q9pDxPziprs7EWeBYofygoqP4na01ylmfN0C9IaAhrPJ5WhO39a0cfWXdjiNwEF0DRjCfqDro2ejHCsKAW7piNBn81JMIzti-F4hO1YRucGtWFK8rPI6ZI6ngSJsc_JbDGQmPOWwxSnM=]

- Ogasa, C., Kayano, K., & Namba, K. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35, 235-239. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsiXXH79x1SJOHKpSKFVVBwnTfMHiECrOxlq7NkR64ZpAGDuPjWmtk17RJtoiOPpLcQT3O6DKTD04psbqnQ8QaT8tyH12_7eMxZSd92jh4lPjZvUDbVJhfLVnfaZowBNaZXmy5r9-YUsUEXXbuFgFkWzYEOw==]

- Chem-Station. Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from Chem-Station. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFklK8-7YeV7bqOvbFqVfITss6hXEQDmjWC8PzDm8Pk1GkceajYlQmIKTpEoyr_Wbvk6-tyG1Rm56dwBPRe6xBTP8QnSXrRExxhl2XYQM7GRG0yLw5g9fHuElUd9_dh5AVJwNNqP5cpCLHdFIPiGjgilsKc_XErzpaVDFgFlu9AAP_A_YMg]

- PubChem. 1,9-Nonanediol. Retrieved from PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGG7xeu7E03TTKemrjq7TuxZuV7hdLBH0VuMwLWFnLj5SmpcofW_4Tpv_eUhF4NNMn0khWtSCYnEVRDDvB0WUTnNtTqy6J0aPd2EbLO5nkG5aCzM5-zrnvr_47SfXaZOrS8eqJ8GsTg-kHNlZ1DktaNp0uS]

- Thieme Chemistry. (2023, August 29). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Retrieved from Thieme Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdIX0BHKSMNeVxiDnp2x8ZQd9AKfBnGTgc5XbEezrVtoIAS8DZ8HKc0gIfi7Na6kLn0dtE97sXX5wLGhYO-Vz4QjQMHXAmPthuByEu2iqiAddjMR0xkH6itKzilQlmNaR_wfmYrwyCTLBOzlqXA9Lpofdo1iTMapgc9Tnkh-8DlJbSTikjBZio]

- KPU Pressbooks. 2.6 Protecting Groups in Synthesis – Organic Chemistry II. Retrieved from KPU Pressbooks. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHX6BlaR8Z64jgX6MUzpChgvRlJEXGG552jGyjjJlX8NW5kip3vjxX6j2_Wj4JZW4qjsJ2_y_pYGDeOjcmDNT9h_0ejHrBaOEJVjTyhKjisxAVKGH1KCRuPCqfqPfY9wnUWdwURxHlWVHo3ecKFbeG1Vj0QGIAwtqrV-T3RqtGJtg7pPfaNOIo_7_sfFz20HC5Ec3Q9]

- Thieme Chemistry. Novel tert-Butylation of Carboxylic Acids and Alcohols. Retrieved from Thieme Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBn4HTPZnEPVV1I08TGR90lBQfF1A_6IOqrDpN4F_YWSiIk9j2c-JyAWdR9DSt34bf14gGwi6yomPS0Saoxi-nkL2_nhWFL7Si0pia9jJKGb14Vq8Q3LFqnvQBIhveS47NhJAz4i-nhJiAIotj9L-sELhpoE-o-Iwgu350jAGq_mZqV9F8u2cl60wx-hdlETzJ0UOewk4b8-wL4jRwHFMKoGecNiw81D24deZ19soontn9TQ==]

- Doc Brown's Chemistry. Infrared spectrum of butan-1-ol. Retrieved from Doc Brown's Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbXAFOp3npv_2kz_IPLwZ6a8D0LvKBPNI8PVRlFDx34UaEL48cu1vL7VAryu7i005bBfDcwXlMnx2GfLXnD_7wltVp7Y7hqzDqf-YA-cmeipeJivQnEIIa-Oxd8kRfJvMnlNO49U5Q1otCyEckZiEGgQ==]

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]

- 3. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]

- 4. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 5. byjus.com [byjus.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. What is the best choice for the preparation of tert-butyl methyl ether, a.. [askfilo.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. infrared spectrum of butan-1-ol prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1-butanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. 1,9-Nonanediol | C9H20O2 | CID 19835 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 9-tert-Butoxynonan-1-ol for Researchers and Drug Development Professionals

Preamble: Navigating the Uncharted Territory of a Novel Compound

In the landscape of chemical research and pharmaceutical development, scientists frequently encounter novel or less-characterized molecules. 9-tert-Butoxynonan-1-ol is one such compound where readily available physical property data is scarce in mainstream chemical literature and databases. This guide, therefore, shifts from a simple data repository to a comprehensive manual, empowering researchers to experimentally determine the critical physical properties of this and other novel long-chain alcohols. Understanding these properties—boiling point, melting point, and density—is fundamental for purification, reaction scale-up, formulation, and ensuring the safety and reproducibility of scientific work.

This document provides not just the "how" but also the "why" behind the experimental choices, ensuring a robust and validated approach to characterizing novel chemical entities.

The Foundational Importance of Physical Properties

The physical properties of a compound are its intrinsic characteristics that are measurable without changing its chemical identity. For a substance like 9-tert-Butoxynonan-1-ol, these properties are pivotal:

-

Boiling Point: Essential for purification via distillation, assessing volatility, and defining safe handling and storage conditions. It provides a strong indication of the strength of intermolecular forces.

-

Melting Point: A sharp melting point range is a crucial indicator of a compound's purity.[1][2] A broad melting range often signifies the presence of impurities.[2]

-

Density: A fundamental property required for mass-to-volume conversions in experimental setups, for calculating reaction concentrations, and in formulation development.[3]

The following sections detail the principles and step-by-step protocols for the precise determination of these properties.

Experimental Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[4] For high-boiling point liquids like long-chain alcohols, accurate determination is critical to prevent thermal decomposition during measurement.

Principle of Micro-Boiling Point Determination (Thiele Tube Method)

This method is ideal for small sample quantities and relies on observing the temperature at which a liquid's vapor pressure overcomes the external pressure. An inverted capillary tube traps the vapor, and the boiling point is observed upon cooling when the liquid is drawn back into the capillary.[5]

Step-by-Step Protocol for Boiling Point Determination

-

Apparatus Assembly:

-

Secure a Thiele tube to a retort stand.

-

Fill the Thiele tube with a high-boiling, inert liquid (e.g., mineral oil or silicone oil) to just above the top arm.

-

Attach a small test tube containing 0.5-1 mL of 9-tert-Butoxynonan-1-ol to a thermometer using a rubber band or wire.

-

Place a small, sealed-end capillary tube, open end down, into the test tube.

-

Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the sample is level with the upper arm of the Thiele tube.

-

-

Heating and Observation:

-

Gently heat the side arm of the Thiele tube with a micro-burner or a heating mantle. The shape of the Thiele tube is designed to ensure even heat distribution via convection currents.

-

As the temperature rises, air trapped in the capillary tube will be expelled.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor pressure of the sample has exceeded the atmospheric pressure.[4][5]

-

-

Measurement:

-

Remove the heat source and allow the apparatus to cool slowly.

-

Observe the capillary tube closely. The boiling point is the temperature at which the stream of bubbles ceases, and the liquid is drawn up into the capillary tube.[5] At this point, the vapor pressure of the sample is equal to the atmospheric pressure.

-

Record this temperature. For accuracy, repeat the determination at least twice and calculate the average.

-

Experimental Workflow for Boiling Point Determination

Caption: Workflow for Micro-Boiling Point Determination.

Experimental Determination of Melting Point

The melting point of a solid is the temperature at which it transitions into a liquid. For a pure crystalline solid, this occurs over a narrow temperature range.[1]

Principle of Capillary Melting Point Determination

A small, finely powdered sample of the solid is heated in a capillary tube within a calibrated heating block. The melting point range is the temperature from which the first drop of liquid appears to the temperature at which the entire sample is liquid.

Step-by-Step Protocol for Melting Point Determination

-

Sample Preparation:

-

Ensure the sample of 9-tert-Butoxynonan-1-ol is completely solid and dry. If it is a low-melting solid, it may need to be cooled before preparation.

-

Crush a small amount of the solid into a fine powder on a watch glass.

-

Press the open end of a capillary tube into the powder to pack a small amount (2-3 mm in height) into the sealed end.

-

Tap the capillary tube gently to ensure the sample is tightly packed at the bottom.

-

-

Apparatus and Measurement:

-

Insert the capillary tube into the heating block of a melting point apparatus.[6]

-

Heat the block rapidly to a temperature about 15-20°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first signs of melting are observed (T1).

-

Record the temperature at which the last crystal disappears (T2).

-

The melting point is reported as the range T1-T2.

-

Experimental Workflow for Melting Point Determination

Caption: Workflow for Capillary Melting Point Determination.

Experimental Determination of Density

Density is the mass of a substance per unit volume (D = m/V).[3] For a liquid, it can be determined by accurately measuring the mass of a known volume.[3]

Principle of Density Measurement

The mass of a precise volume of the liquid is measured using a balance and a volumetric flask or pycnometer. The density is then calculated from these measurements.

Step-by-Step Protocol for Density Determination

-

Apparatus and Preparation:

-

Use a clean, dry graduated cylinder or volumetric flask (a pycnometer will yield more accurate results).

-

Measure the mass of the empty container on an analytical balance and record it as m1.

-

-

Measurement:

-

Carefully add a known volume of 9-tert-Butoxynonan-1-ol to the container. For a 10 mL graduated cylinder, fill it to the 10 mL mark, ensuring the bottom of the meniscus is on the calibration line. Record the volume, V.

-

Measure the mass of the container with the liquid and record it as m2.

-

-

Calculation:

-

Calculate the mass of the liquid (m) by subtracting the mass of the empty container from the mass of the container with the liquid: m = m2 - m1.

-

Calculate the density (ρ) using the formula: ρ = m / V.

-

Perform the measurement at a controlled temperature, as density is temperature-dependent, and report the temperature with the density value.

-

Experimental Workflow for Density Determination

Caption: Workflow for Liquid Density Determination.

Summary of Physical Properties to be Determined

The following table should be populated with experimental data upon completion of the procedures outlined above.

| Physical Property | Determined Value | Units |

| Boiling Point | °C | |

| Melting Point Range | °C | |

| Density (at 25°C) | g/mL |

Trustworthiness and Self-Validation

To ensure the trustworthiness of the experimentally determined data, the following practices are essential:

-

Calibration: Ensure all equipment (thermometers, balances, volumetric glassware) is properly calibrated.

-

Purity: The purity of the 9-tert-Butoxynonan-1-ol sample will significantly impact the boiling and melting points. It is recommended to use a sample that has been purified, for example, by distillation or chromatography.

-

Repetition: Each measurement should be repeated at least three times to ensure reproducibility and to calculate a mean and standard deviation.

-

Control Standards: Where possible, measure the physical properties of a known compound with a similar structure (e.g., 1-nonanol) to validate the experimental setup and procedure.

By adhering to these principles of meticulous experimental design and execution, researchers can confidently characterize the physical properties of 9-tert-Butoxynonan-1-ol, paving the way for its effective use in further research and development.

References

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

-

JoVE. (2020, March 26). Video: Boiling Points - Procedure. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

American Chemical Society. (2024, July 24). Lesson 3.3: Density of Water. Retrieved from [Link]

-

experiment (1) determination of melting points. (2021, September 19). Retrieved from [Link]

-

Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. (2021, July 16). Retrieved from [Link]

-

Experiment-1 Aim - To determine the melting point of given solid substance. Requirements. (n.d.). Retrieved from [Link]

-

Melting point determination. (n.d.). Retrieved from [Link]

Sources

Technical Guide: The tert-Butyl Ether Protecting Group

Strategic Implementation in High-Value API Synthesis

Executive Summary

The tert-butyl (

Key Advantages:

-

Base/Nucleophile Immunity: Completely inert to organolithiums, Grignards, and metal hydrides (

). -

Oxidative Stability: Survives Jones oxidation and ozonolysis.

-

Lipophilicity: Significantly alters the polarity of intermediates, aiding in chromatographic purification.

Strategic Rationale & Orthogonality

The decision to employ a

Stability Matrix

| Condition | tert-Butyl Ether | TBDMS Ether | Trityl Ether | Benzyl Ether |

| Aq.[1] Base (NaOH) | Inert | Inert | Inert | Inert |

| Strong Base ( | Inert | Stable (mostly) | Unstable (metalation) | Stable |

| Acid (TFA/HCl) | Labile | Labile | Labile | Stable |

| Fluoride ( | Inert | Labile | Inert | Inert |

| Hydrogenolysis ( | Inert | Inert | Labile | Labile |

| Oxidation | Stable | Stable | Stable | Labile |

Expert Insight: Use

Installation Methodologies

While acid-catalyzed addition of isobutylene gas is the industrial standard, it is often too harsh and operationally difficult for discovery chemistry. We focus here on two superior laboratory methods: the Trichloroacetimidate Method (Standard) and the Bartoli Method (Green/Mild).

Protocol A: The Trichloroacetimidate Method (Standard)

This method utilizes tert-butyl 2,2,2-trichloroacetimidate (TBTA), allowing for mild acid catalysis under ambient conditions.

Reagents:

-

Primary Alcohol (1.0 equiv)

-

tert-Butyl 2,2,2-trichloroacetimidate (TBTA) (2.0 equiv)

-

Boron Trifluoride Etherate (

) (catalytic, 0.1 equiv) -

Solvent: Cyclohexane/DCM (2:1 ratio)

Step-by-Step Workflow:

-

Preparation: Dissolve the primary alcohol in a mixture of Cyclohexane and Dichloromethane (DCM). Note: Non-polar solvents promote the desired

mechanism over side reactions. -

Addition: Add TBTA (2.0 equiv) to the solution at 0°C under nitrogen atmosphere.

-

Catalysis: Slowly add

(0.1 equiv). -

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 16 hours. The trichloroacetimidate by-product (trichloroacetamide) will precipitate.

-

Workup: Filter off the precipitated amide. Wash the filtrate with saturated

and brine. Dry over -

Purification: Flash chromatography (silica gel).

Protocol B: The Bartoli Method ( )

A milder, "greener" approach using Di-tert-butyl dicarbonate (

Reagents:

-

Primary Alcohol (1.0 equiv)

- (2.3 equiv)[3]

- (0.1 equiv)

-

Solvent: DCM or Neat (if liquid alcohol)

Step-by-Step Workflow:

-

Setup: In a flame-dried flask, combine the alcohol and

(2.3 equiv). -

Catalysis: Add anhydrous

(10 mol%). -

Reaction: Heat the mixture to 40°C. Stir until TLC indicates consumption of starting material (typically 4–12 hours).

-

Quench: Dilute with water/DCM.

-

Workup: Extract with DCM. The organic layer is washed with brine and dried.

-

Mechanism Note: This reaction proceeds via a mixed carbonate intermediate which decarboxylates to form the ether.[3]

Mechanistic Visualization

The following diagram illustrates the pathway for the Trichloroacetimidate (TBTA) installation and the Acid-Mediated Deprotection, highlighting the critical carbocation intermediate.

Caption: Mechanistic flow of TBTA-mediated protection involving imidate activation, and TFA-mediated deprotection via E1 elimination of isobutylene.

Deprotection Strategies

Removing the

Method A: Trifluoroacetic Acid (Standard)

-

Conditions:

(1:1 v/v) at 0°C to RT. -

Mechanism: Protonation

Loss of -

Pros: Quantitative, rapid.

-

Cons: Acid-sensitive groups (acetals, silyl ethers) may be affected.[1][5][6]

Method B: Lewis Acid Selective Cleavage ( )

-

Conditions:

in DCM at 0°C. -

Selectivity: Can cleave

-Bu ethers in the presence of benzyl or methyl ethers. -

Pros: Anhydrous conditions.

Method C: "Magic Blue" (Cutting Edge)

Recent work utilizes the tris(4-bromophenyl)ammoniumyl radical cation ("Magic Blue") for catalytic deprotection.

-

Conditions: "Magic Blue" (catalytic),

(sacrificial), MeCN. -

Reference: Hidasová & Slanina (2023).

-

Pros: Mild, neutral conditions suitable for highly sensitive substrates.[7]

Troubleshooting & Expert Tips

-

Scavenging Isobutylene: In reversible acid-catalyzed deprotections, the released isobutylene can re-react with the alcohol. Tip: Add a cation scavenger like anisole or thioanisole to the deprotection mixture to irreversibly trap the

-butyl cation. -

Steric Hindrance: Installation on secondary alcohols using TBTA is significantly slower. Tip: Increase TBTA to 3.0 equiv and switch solvent to pure cyclohexane to maximize the "concentration effect" and minimize solvent polarity (which stabilizes the ion pair).

-

Safety with Perchlorates: When using the Bartoli method (

), never heat the reaction mixture to dryness. Perchlorates are potential explosives when dry and in contact with organics. Always perform an aqueous quench before concentration.

References

-

Wuts, P. G. M. (2014).[8] Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley.[9]

-

Armstrong, A., et al. (1988). "The synthesis of tert-butyl esters and ethers using tert-butyl 2,2,2-trichloroacetimidate." Tetrahedron Letters, 29(20), 2483-2486.

-

Bartoli, G., et al. (2005).[3][9] "Unusual and Unexpected Reactivity of t-Butyl Dicarbonate (Boc2O) with Alcohols in the Presence of Magnesium Perchlorate. A New and General Route to t-Butyl Ethers." Organic Letters, 7(3), 427–430.[3][9]

-

Procopio, A., et al. (2011).[9] "An Eco-Compatible Method for the Formation of tert-Butyl Ethers of Alcohols and Phenols." Synthesis, 2011(1), 73-78.[9]

-

Hidasová, D., & Slanina, T. (2023).[9][10][11] "Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates."[9][10] The Journal of Organic Chemistry, 88(10), 6932–6938.

Sources

- 1. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 2. Ester Formation via Symbiotic Activation Utilizing Trichloroacetimidate Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unusual and Unexpected Reactivity of t-Butyl Dicarbonate (Boc2O) with Alcohols in the Presence of Magnesium Perchlorate. A New and General Route to t-Butyl Ethers [organic-chemistry.org]

- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 5. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]

- 6. ace.as-pub.com [ace.as-pub.com]

- 7. Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. tert-Butyl Ethers [organic-chemistry.org]

- 10. tert-Butyl Esters [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

Methodological & Application

The Strategic Utility of 9-tert-Butoxynonan-1-ol in Modern Organic Synthesis

Abstract

This comprehensive guide delves into the practical applications of 9-tert-Butoxynonan-1-ol as a versatile bifunctional building block in organic synthesis. We will explore its strategic importance in the construction of complex molecules, particularly in the fields of drug discovery, polymer chemistry, and materials science. This document provides not only detailed experimental protocols for key transformations but also elucidates the underlying chemical principles that make 9-tert-Butoxynonan-1-ol a valuable tool for synthetic chemists.

Introduction: The Power of Bifunctionality

In the intricate world of organic synthesis, efficiency and control are paramount. Bifunctional building blocks, organic molecules possessing two reactive functional groups, offer a streamlined approach to constructing complex molecular architectures.[1][2][3] 9-tert-Butoxynonan-1-ol is a prime example of such a molecule, featuring a nine-carbon aliphatic chain with a primary alcohol at one terminus and a tert-butyl ether protected primary alcohol at the other. This differential protection allows for selective reaction at the free hydroxyl group, while the masked hydroxyl can be revealed at a later synthetic stage. This strategic masking is crucial in multi-step syntheses, preventing unwanted side reactions and enabling the sequential introduction of different functionalities.[4][5]

The tert-butyl ether serves as a robust protecting group, stable to a wide range of reaction conditions, including basic, organometallic, and many oxidizing and reducing environments.[6] Its removal, typically under acidic conditions, is a well-established and reliable transformation.[6] The long nine-carbon chain also imparts hydrophobicity and flexibility to the target molecules, a desirable feature in many applications, including the synthesis of surfactants, lubricants, and polymers.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application.

| Property | Value |

| Molecular Formula | C₁₃H₂₈O₂ |

| Molecular Weight | 216.36 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Approx. 270-280 °C (estimated) |

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, EtOAc). Sparingly soluble in water. |

| Stability | Stable under standard laboratory conditions. Avoid strong oxidizing agents and strong acids. |

Handling and Storage: 9-tert-Butoxynonan-1-ol should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be stored in a tightly sealed container in a cool, dry place away from incompatible materials.

Synthetic Applications and Protocols

The synthetic utility of 9-tert-Butoxynonan-1-ol stems from the orthogonal reactivity of its two functional groups. The free primary alcohol can undergo a variety of transformations, while the tert-butyl ether remains intact.

Reactions at the Free Hydroxyl Group

The primary alcohol of 9-tert-Butoxynonan-1-ol can be readily transformed into a variety of other functional groups.

Esterification is a fundamental transformation in organic synthesis. The free hydroxyl group of 9-tert-Butoxynonan-1-ol can be esterified with a wide range of carboxylic acids, acid chlorides, or anhydrides.

Protocol: Stearoyl Ester Synthesis

This protocol details the esterification of 9-tert-Butoxynonan-1-ol with stearoyl chloride, a long-chain fatty acid derivative.

Materials:

-

9-tert-Butoxynonan-1-ol (1.0 eq)

-

Stearoyl chloride (1.1 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

Dissolve 9-tert-Butoxynonan-1-ol in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add triethylamine to the stirred solution.

-

Add stearoyl chloride dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel.

Causality: Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The use of anhydrous conditions is crucial to prevent the hydrolysis of stearoyl chloride.

The synthesis of ethers from 9-tert-Butoxynonan-1-ol can be achieved through various methods, such as the Williamson ether synthesis.

Protocol: Benzyl Ether Synthesis

This protocol describes the synthesis of the benzyl ether of 9-tert-Butoxynonan-1-ol.

Materials:

-

9-tert-Butoxynonan-1-ol (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Benzyl bromide (1.1 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend sodium hydride in anhydrous THF.

-

Cool the suspension to 0 °C.

-

Slowly add a solution of 9-tert-Butoxynonan-1-ol in anhydrous THF to the suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography.

Causality: Sodium hydride is a strong base that deprotonates the primary alcohol to form a nucleophilic alkoxide, which then displaces the bromide from benzyl bromide in an SN2 reaction. Anhydrous conditions are essential as sodium hydride reacts violently with water.

The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent.

Protocol: Oxidation to the Aldehyde using PCC

This protocol outlines the oxidation of 9-tert-Butoxynonan-1-ol to the corresponding aldehyde using pyridinium chlorochromate (PCC).

Materials:

-

9-tert-Butoxynonan-1-ol (1.0 eq)

-

Pyridinium chlorochromate (PCC) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Silica gel

-

Magnetic stirrer and stir bar

-

Round-bottom flask

Procedure:

-

In a round-bottom flask, suspend PCC in anhydrous DCM.

-

To this suspension, add a solution of 9-tert-Butoxynonan-1-ol in anhydrous DCM in one portion.

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to remove the chromium salts.

-

Wash the silica gel with additional diethyl ether.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde.

-

The aldehyde can often be used in the next step without further purification.

Causality: PCC is a mild oxidizing agent that selectively oxidizes primary alcohols to aldehydes without over-oxidation to the carboxylic acid. The reaction is typically performed in an anhydrous solvent to prevent the formation of the corresponding carboxylic acid.

Deprotection of the tert-Butyl Ether

The true synthetic power of 9-tert-Butoxynonan-1-ol is realized when the tert-butyl ether is cleaved to reveal the second primary alcohol, allowing for further functionalization. This deprotection is typically achieved under acidic conditions.

Protocol: Acid-Catalyzed Deprotection

This protocol describes the removal of the tert-butyl protecting group using trifluoroacetic acid (TFA).

Materials:

-

9-tert-Butoxy-substituted nonane derivative (1.0 eq)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

Dissolve the 9-tert-butoxy-substituted nonane derivative in a mixture of DCM and TFA (typically 1:1 or 2:1 v/v).

-

Stir the reaction mixture at room temperature for 1-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the resulting diol by column chromatography or recrystallization.

Causality: The strong acid protonates the ether oxygen, making it a good leaving group. The departure of the alcohol is facilitated by the formation of the stable tert-butyl cation.

Strategic Synthesis Workflow

The orthogonal nature of the functional groups in 9-tert-Butoxynonan-1-ol allows for a logical and efficient synthetic workflow.

Caption: A generalized workflow for the use of 9-tert-Butoxynonan-1-ol.

Applications in Drug Discovery and Materials Science

The ability to introduce a long, flexible, and functionalizable linker is highly valuable in several areas of chemical research.

-

Drug Discovery: In the development of Proteolysis Targeting Chimeras (PROTACs) and other bifunctional molecules, long aliphatic linkers are often required to span the distance between two protein binding sites. 9-tert-Butoxynonan-1-ol provides a readily available scaffold for the synthesis of such linkers.

-

Polymer Chemistry: As a diol precursor, 9-tert-Butoxynonan-1-ol can be used in the synthesis of polyesters and polyurethanes. The ability to introduce functionality at one end of the monomer before polymerization allows for the creation of polymers with tailored properties.

-

Materials Science: The long alkyl chain can be used to modify the surface properties of materials, for example, in the creation of self-assembled monolayers (SAMs) or as a component in liquid crystals.[2]

Conclusion

9-tert-Butoxynonan-1-ol is a powerful and versatile building block for organic synthesis. Its bifunctional nature, with one free and one protected primary alcohol, allows for the strategic and sequential introduction of chemical functionality. This guide has provided a detailed overview of its properties, key reactions with explicit protocols, and potential applications. By understanding and applying the principles outlined herein, researchers can leverage the unique attributes of 9-tert-Butoxynonan-1-ol to accelerate the synthesis of complex and valuable molecules.

References

- Longdom Publishing. Synthesis and Cleavage of Ethers.

- Pearson. t-Butyl Ether Protecting Groups: Videos & Practice Problems.

- Master Organic Chemistry. Protecting Groups For Alcohols.

- Master Organic Chemistry. Cleavage Of Ethers With Acid.

- Amerigo Scientific. Chemical Building Blocks.

- Spectrum Chemical. Bifunctional Compounds, Building Blocks for Liquid Crystals.

- PubMed. Bifunctional reagents in organic synthesis.

- Ingenta Connect. Recent Developments on the Synthesis and Cleavage of tert-Butyl Ethers and Esters for Synthetic Purposes and Fuel Additive Uses.

- ResearchGate. Why is tert-Butyl (tBu) often not listed as protecting group for alcohol?.

- Wikipedia. 1,9-Nonanediol.

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. rua.ua.es [rua.ua.es]

- 3. nva.sikt.no [nva.sikt.no]

- 4. mdpi.com [mdpi.com]

- 5. 1,9-Nonanediol - Wikipedia [en.wikipedia.org]

- 6. Hydroesterification of tert-butyl alcohol in room temperature ionic liquids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Deprotection of 9-tert-Butoxynonan-1-ol to yield nonan-1,9-diol

Abstract & Scope

This technical guide details the protocol for the cleavage of the tert-butyl ether protecting group from 9-tert-butoxynonan-1-ol to synthesize nonan-1,9-diol.[1] While tert-butyl ethers are robust protecting groups stable to basic and nucleophilic conditions, their removal requires specific acidic conditions to minimize side reactions such as dehydration or polymerization of the resulting diol.[1] This protocol utilizes a Trifluoroacetic Acid (TFA) mediated hydrolysis, chosen for its high yield, operational simplicity, and ease of byproduct removal (isobutylene gas).[1]

Scientific Foundation & Mechanistic Rationale

Mechanistic Insight

The deprotection proceeds via an E1 acid-catalyzed elimination mechanism.[1]

-

Protonation: The ether oxygen is protonated by the strong acid (TFA), converting the tert-butoxy group into a good leaving group.[1]

-

Heterolysis: The C-O bond cleaves, releasing the substrate as the free alcohol and generating a tertiary butyl carbocation (t-Bu+).[1]

-

Elimination: The t-Bu+ cation rapidly undergoes elimination to form isobutylene (2-methylpropene), a gas that escapes the reaction mixture, driving the equilibrium forward (Le Chatelier’s principle).[1]

Critical Note: Unlike ester hydrolysis, this reaction does not consume water in the stoichiometric sense for the cleavage step itself (if proceeding via E1), but trace water often acts as a base or nucleophile. The volatility of isobutylene prevents the reverse reaction (re-etherification).[1]

Reagent Selection: Why TFA?

-

TFA (Trifluoroacetic Acid): Preferred over mineral acids (HCl, H2SO4) for this lipophilic substrate.[1] TFA acts as both the proton source and a co-solvent that solubilizes the organic ether.[1]

-

DCM (Dichloromethane): Used as a non-nucleophilic diluent to moderate the reaction exotherm and maintain solubility of the starting material.[1]

-

Scavengers: In this specific transformation, cation scavengers (e.g., triethylsilane) are generally not required because the resulting diol is not electron-rich enough to undergo significant alkylation by the t-butyl cation, and the elimination to isobutylene is the dominant pathway.

Data Presentation: Physicochemical Properties

| Property | Starting Material (SM) | Product |

| Compound Name | 9-tert-Butoxynonan-1-ol | Nonan-1,9-diol |

| Molecular Formula | C₁₃H₂₈O₂ | C₉H₂₀O₂ |

| Molecular Weight | 216.36 g/mol | 160.25 g/mol |

| Appearance | Colorless Oil (Typical) | White Crystalline Solid |

| Melting Point | N/A (Liquid at RT) | 45–47 °C [1] |

| Boiling Point | >200 °C (Predicted) | 177 °C @ 20 mmHg [2] |

| Solubility | Soluble in DCM, Hexanes, Et2O | Soluble in EtOH, MeOH; Sparingly in H2O |

| TLC (Rf) | High (Non-polar) | Low (Polar) |

Experimental Protocol

Reagents & Equipment

-

Substrate: 9-tert-Butoxynonan-1-ol (>95% purity recommended).

-

Acid: Trifluoroacetic Acid (TFA), Reagent Grade.[1]

-

Solvent: Dichloromethane (DCM), Anhydrous.[1]

-

Quench: Saturated Aqueous Sodium Bicarbonate (NaHCO₃).

-

Apparatus: Round-bottom flask, magnetic stir bar, nitrogen inlet (optional but recommended), rotary evaporator.[1]

Step-by-Step Procedure

Step 1: Reaction Setup

-

Dissolve 1.0 equiv of 9-tert-Butoxynonan-1-ol in DCM (concentration ~0.2 M).

-

Rationale: Dilution prevents intermolecular dehydration.[1]

-

-

Cool the solution to 0 °C using an ice bath.

-

Rationale: Controls the initial exotherm upon acid addition.[1]

-

Step 2: Acid Addition & Reaction

-

Add TFA dropwise to the stirring solution.[1] The final ratio of Solvent:Acid should be 2:1 to 1:1 (v/v) .[1]

-

Example: For 1g SM in 10 mL DCM, add 5–10 mL TFA.[1]

-

-

Remove the ice bath and allow the reaction to warm to Room Temperature (23 °C) .

-

Stir for 2–4 hours .

Step 3: Workup

-

Concentrate the reaction mixture in vacuo (Rotary Evaporator) to remove the bulk of DCM and excess TFA.

-

Tip: Do not heat above 40 °C to avoid potential esterification with residual TFA.[1]

-

-

Redissolve the residue in Ethyl Acetate (EtOAc) .

-

Wash the organic layer carefully with Saturated NaHCO₃ (2x) until the aqueous layer pH is ~8.[1]

-

Caution: CO₂ gas evolution will be vigorous.[1] Vent frequently.

-

-

Wash with Brine (1x) .[1]

-

Dry over anhydrous MgSO₄ , filter, and concentrate to yield the crude solid.

Step 4: Purification

-

Recrystallization (Recommended): The crude product is often pure enough, but if necessary, recrystallize from a mixture of Hexanes/Ethyl Acetate or minimal hot Toluene .[1]

-

Cool to 0 °C to induce crystallization of nonan-1,9-diol.

-

Filter and dry under high vacuum.[1]

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, verify the following parameters. If these criteria are not met, consult the Troubleshooting section.

-

1H NMR (CDCl₃, 400 MHz):

-

Diagnostic Loss: Disappearance of the sharp singlet at δ 1.18 ppm (9H, tert-butyl group).[1]

-

Diagnostic Gain: Appearance of a broad singlet/multiplet at δ 1.5–3.0 ppm (2H, -OH), exchangeable with D₂O.[1]

-

Shift: The methylene protons adjacent to the ether (SM) shift slightly upfield when converted to the free alcohol (Product).[1]

-

-

Melting Point:

-

IR Spectroscopy:

Visualizations

Figure 1: Reaction Workflow

Caption: Step-by-step workflow for the TFA-mediated deprotection of 9-tert-butoxynonan-1-ol.

Figure 2: Mechanistic Pathway

Caption: E1 Elimination mechanism showing protonation and subsequent release of isobutylene gas.

References

-

PubChem. (n.d.).[1] 1,9-Nonanediol Compound Summary. National Library of Medicine.[1] Retrieved February 6, 2026, from [Link]

-

NIST WebBook. (n.d.).[1] 1,9-Nonanediol Thermochemical Data. National Institute of Standards and Technology.[1] Retrieved February 6, 2026, from [Link]

-

Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis (3rd ed.).[1] Wiley-Interscience.[1] (General reference for t-butyl ether cleavage conditions).

-

Master Organic Chemistry. (2014). Cleavage of Ethers with Acid. Retrieved February 6, 2026, from [Link]

Sources

Protocol for the oxidation of 9-tert-Butoxynonan-1-ol to the corresponding aldehyde or carboxylic acid

Application Note: Selective Oxidation of 9-tert-Butoxynonan-1-ol

Abstract

The selective oxidation of primary alcohols is a cornerstone transformation in modern organic synthesis, enabling access to valuable aldehydes and carboxylic acids which are precursors to a vast array of pharmaceuticals and fine chemicals. This application note provides detailed, validated protocols for the selective oxidation of 9-tert-Butoxynonan-1-ol, a substrate featuring an acid-labile tert-butoxy protecting group. We present two distinct, high-yielding protocols: (1) the conversion of the primary alcohol to its corresponding aldehyde, 9-tert-Butoxynonanal, using Dess-Martin Periodinane (DMP), and (2) its further oxidation to the carboxylic acid, 9-tert-Butoxynonanoic acid, via a TEMPO-catalyzed system. The causality behind reagent selection, reaction setup, and troubleshooting is discussed to ensure reliable and reproducible results for researchers in drug development and chemical synthesis.

Introduction

9-tert-Butoxynonan-1-ol is a useful bifunctional building block, containing a terminal primary alcohol for synthetic elaboration and a tert-butoxy group protecting a distal position. The critical challenge in its chemical manipulation lies in the selective transformation of the alcohol without cleaving the acid-sensitive tert-butoxy ether. Strong acidic conditions or harsh oxidants can lead to undesired deprotection, significantly lowering the yield of the target molecule.

Therefore, the choice of oxidation methodology is paramount. For the synthesis of the aldehyde, a mild and neutral protocol is required to prevent over-oxidation to the carboxylic acid. For the synthesis of the carboxylic acid, the chosen method must be robust enough to drive the reaction to completion while still being compatible with the protecting group. This guide details two such field-proven methods that fulfill these stringent requirements.

Part 1: Selective Oxidation to 9-tert-Butoxynonanal (Aldehyde)

Principle & Rationale: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin Periodinane (DMP) oxidation is an exceptionally mild and efficient method for converting primary alcohols to aldehydes.[1][2] It operates under neutral pH at or below room temperature, making it ideal for substrates with acid-labile functional groups like the tert-butoxy ether.[3] The reaction avoids the use of toxic heavy metals, such as chromium, and typically features a straightforward workup.[2] The mechanism involves the formation of a periodinane intermediate, followed by an intramolecular proton transfer that liberates the aldehyde, acetic acid, and a reduced iodine species.[3] To neutralize the acetic acid byproduct and protect sensitive substrates, a mild base like sodium bicarbonate is often included.[2]

Reaction Workflow: Alcohol to Aldehyde

Caption: Workflow for DMP oxidation of 9-tert-Butoxynonan-1-ol to the aldehyde.

Experimental Protocol: DMP Oxidation

Materials & Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| 9-tert-Butoxynonan-1-ol | 202.35 | 1.00 g | 4.94 | 1.0 |

| Dess-Martin Periodinane (DMP) | 424.14 | 2.51 g | 5.93 | 1.2 |

| Dichloromethane (DCM), anhydrous | 84.93 | 25 mL | - | - |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | 1.0 g | 11.9 | ~2.4 |

| Saturated aq. NaHCO₃ soln. | - | 20 mL | - | - |

| Saturated aq. Na₂S₂O₃ soln. | - | 20 mL | - | - |

Procedure:

-

Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 9-tert-Butoxynonan-1-ol (1.00 g, 4.94 mmol) and sodium bicarbonate (1.0 g, 11.9 mmol).

-

Dissolution: Add anhydrous dichloromethane (25 mL) and stir the suspension under an inert atmosphere (Nitrogen or Argon). Cool the flask to 0 °C using an ice-water bath.

-

Causality: The reaction is cooled initially to control any potential exotherm upon addition of the oxidant. Anhydrous solvent is crucial as water can decrease the efficiency of the DMP reagent.

-

-

Oxidant Addition: Slowly add Dess-Martin Periodinane (2.51 g, 5.93 mmol) portion-wise over 10 minutes.

-

Causality: Portion-wise addition prevents a rapid temperature increase and ensures smooth reaction progression. A slight excess (1.2 eq) of DMP ensures complete conversion of the starting alcohol.[4]

-

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol spot has been completely consumed.

-

Workup - Quenching: Cool the reaction mixture back to 0 °C. Quench the reaction by slowly adding a 1:1 mixture of saturated aqueous NaHCO₃ solution (20 mL) and saturated aqueous Na₂S₂O₃ solution (20 mL). Stir vigorously for 15-20 minutes until the solid dissolves and the two layers become clear.

-

Causality: The Na₂S₂O₃ reduces the excess DMP and the iodinane byproduct to a water-soluble form. NaHCO₃ neutralizes the acetic acid generated during the reaction.[2]

-

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude aldehyde can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 9-tert-Butoxynonanal.

Part 2: Selective Oxidation to 9-tert-Butoxynonanoic Acid

Principle & Rationale: TEMPO-Catalyzed Oxidation

For the conversion of the primary alcohol directly to a carboxylic acid, a more potent, yet still selective, system is required. A highly effective method utilizes a catalytic amount of (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) with a stoichiometric co-oxidant.[5] The Anelli-Zhao protocol, which uses catalytic sodium hypochlorite (bleach) and stoichiometric sodium chlorite (NaClO₂), is particularly well-suited for this transformation.[6][7]

The catalytic cycle involves the oxidation of TEMPO to the active N-oxoammonium salt by bleach. This species then oxidizes the primary alcohol to an aldehyde. The aldehyde is rapidly hydrated in the aqueous phase to a gem-diol, which is then further oxidized by the N-oxoammonium salt to the carboxylic acid.[7] Critically, sodium chlorite serves as the terminal oxidant, regenerating the active catalyst and being consumed in the process.[8] This system operates under mildly basic buffered conditions, ensuring the stability of the tert-butoxy group.

Reaction Workflow: Alcohol to Carboxylic Acid

Caption: Workflow for TEMPO-catalyzed oxidation to the carboxylic acid.

Experimental Protocol: TEMPO-Catalyzed Oxidation

Materials & Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| 9-tert-Butoxynonan-1-ol | 202.35 | 1.00 g | 4.94 | 1.0 |

| TEMPO | 156.25 | 15 mg | 0.099 | 0.02 |

| Acetonitrile (MeCN) | 41.05 | 10 mL | - | - |

| Phosphate Buffer (0.67 M, pH 6.7) | - | 10 mL | - | - |

| Sodium Chlorite (NaClO₂), 80% | 90.44 | 1.12 g | 9.88 | 2.0 |

| Dilute Bleach (aq. NaOCl, ~0.7 M) | 74.44 | 0.14 mL | 0.099 | 0.02 |

| Saturated aq. Na₂SO₃ soln. | - | 15 mL | - | - |

| 1 M Hydrochloric Acid (HCl) | - | As needed | - | - |

Procedure:

-

Setup: In a 100 mL round-bottom flask, dissolve 9-tert-Butoxynonan-1-ol (1.00 g, 4.94 mmol) and TEMPO (15 mg, 0.099 mmol) in acetonitrile (10 mL). Add the phosphate buffer (10 mL).

-

Reagent Solution: In a separate beaker, dissolve sodium chlorite (1.12 g of 80% technical grade, 9.88 mmol) in water (5 mL).

-

Initiation: Begin vigorous stirring of the alcohol solution and add the sodium chlorite solution. To this biphasic mixture, add the dilute bleach solution (0.14 mL, 0.099 mmol) dropwise. An orange/yellow color should persist.

-

Causality: The reaction is biphasic, requiring vigorous stirring to ensure efficient mass transfer. The bleach initiates the catalytic cycle. The buffer maintains a stable pH to prevent both degradation of the reagents and cleavage of the protecting group.

-

-

Reaction: Stir the reaction at room temperature. The reaction is typically exothermic; maintain the temperature below 35 °C with a water bath if necessary. Stir for 4-6 hours or until TLC indicates full consumption of the starting material and the intermediate aldehyde.

-

Workup - Quenching: Cool the mixture to 0 °C and quench by the slow addition of saturated aqueous sodium sulfite (Na₂SO₃) solution (15 mL). Continue stirring for 30 minutes. Test for peroxides to ensure the quench is complete.

-

Causality: Sodium sulfite reduces any remaining chlorite and other reactive chlorine species.

-

-

Extraction: Transfer the mixture to a separatory funnel. Discard the lower aqueous phase. Acidify the organic (upper) layer by adding 1 M HCl until the pH is ~3-4.

-

Causality: The product is a carboxylate salt at basic/neutral pH. Acidification protonates it to the carboxylic acid, rendering it soluble in the organic phase for extraction.

-

-

Purification: Extract the acidified mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 9-tert-Butoxynonanoic acid, which can be further purified if necessary.

Troubleshooting & Key Considerations

| Issue | Possible Cause | Recommended Solution |

| (DMP) Incomplete reaction | Inactive/wet DMP reagent; Insufficient reagent. | Use fresh DMP stored in a desiccator. Ensure anhydrous conditions. Increase DMP to 1.5 equivalents. |

| (DMP) Cleavage of t-Bu group | Contaminated reagents causing acidic conditions. | Ensure high-purity, anhydrous DCM. Use the recommended amount of NaHCO₃ buffer.[2] |

| (TEMPO) Reaction stalls | Insufficient bleach to initiate; pH drift. | Add another small portion of catalytic bleach. Ensure the buffer has the correct pH and concentration. |

| (TEMPO) Formation of chlorinated byproducts | pH is too low; excess bleach. | This is a known issue with the Anelli protocol.[8] The Zhao modification (using catalytic bleach) minimizes this. Ensure buffer is effective. |

| (General) Difficult purification | Byproducts co-elute with the product. | For the aldehyde, ensure a complete quench to remove all iodine species. For the acid, ensure complete acidification and thorough extraction. |

Safety Precautions

-

Dess-Martin Periodinane (DMP): Can be explosive upon impact or heating. Handle with care and avoid grinding.

-

Oxalyl Chloride (used in Swern oxidation, an alternative to DMP): Highly toxic and corrosive. Reacts violently with water. Must be handled in a fume hood.[9]

-

Sodium Chlorite & Bleach: Strong oxidizers. Do not mix directly. Avoid contact with organic materials. The TEMPO reaction can be exothermic and should be monitored.

-

Dichloromethane: Volatile and a suspected carcinogen. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

References

-

Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]

-

Wikipedia. (2023). Dess–Martin oxidation. Retrieved from [Link]

-

Wikipedia. (2023). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

Pouwer, R. H., et al. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PLoS ONE, 7(9), e45484. Retrieved from [Link]

-

Yang, S., et al. (2025). Selective oxidation of aryl alcohols to aldehydes/ketones on Pd/Co3O4-bimetallic catalysts. ResearchGate. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Retrieved from [Link]

-

NROChemistry. (n.d.). Pinnick Oxidation: Mechanism & Examples. Retrieved from [Link]

-

Macmillan Group, Princeton University. (2021). Radical Chemistry of tert-Butoxide. Retrieved from [Link]

-

ResearchGate. (n.d.). Strategies for selective oxidation of primary alcohols to aldehydes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alcohols. Retrieved from [Link]

-

Zhao, M., et al. (1999). Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach. The Journal of Organic Chemistry, 64(7), 2564–2566. Retrieved from [Link]

-

Lu, Y., et al. (2023). Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone. Journal of Organic Chemistry, 88(13), 8114–8122. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl hydroperoxide, TBHP. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

-

Mancuso, A. J., et al. (1981). Modification of the Swern Oxidation: Use of Stoichiometric Amounts of an Easily Separable, Recyclable, and Odorless Sulfoxide That Can Be Polymer-Bound. The Journal of Organic Chemistry, 46(21), 4280–4284. Retrieved from [Link]

-

Al-Zoubi, R. M., et al. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. RSC Open Science, 7(2), 191568. Retrieved from [Link]

-

Organic Reactions. (2011). TEMPO-Mediated Oxidations. Retrieved from [Link]

-

Scott, J. D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(6), 543–548. Retrieved from [Link]

-

Organic Syntheses. (n.d.). TEMPO/IBD Oxidation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]

-

IOC 25. (2022, April 10). Oxidations (Pinnick & Jones) - Carboxylic Acids. YouTube. Retrieved from [Link]

-

Chem-Station International Edition. (2014). Swern Oxidation. Retrieved from [Link]

-

Lei, H., & Liu, X. (2007). A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. Tetrahedron Letters, 48(12), 2139–2142. Retrieved from [Link]

-

Kumar, A., et al. (2010). Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. Organic & Biomolecular Chemistry, 8(19), 4285-4288. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 19.3: Oxidation of Aldehydes and Ketones. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

Sources

- 1. Dess-Martin Oxidation [organic-chemistry.org]

- 2. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 3. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 9. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

Experimental setup for the synthesis of 9-tert-Butoxynonan-1-ol

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 9-tert-butoxynonan-1-ol , a critical bifunctional linker used in the synthesis of PROTACs, lipid nanoparticles (LNPs), and antibody-drug conjugates (ADCs).

The primary challenge in synthesizing this molecule is the desymmetrization of 1,9-nonanediol . Standard etherification often leads to a statistical mixture of unreacted diol, the desired mono-ether, and the unwanted di-ether. This guide presents an optimized Acid-Catalyzed Isobutylene Addition protocol, selected for its atom economy and scalability. We also provide a "High-Selectivity" alternative using Magnesium Perchlorate for small-scale, high-value applications.

Reaction Mechanism & Strategy

The synthesis relies on the acid-catalyzed addition of 1,9-nonanediol to isobutylene. The reaction is thermodynamically controlled but kinetically managed to maximize the mono-protected species.

Reaction Scheme

Figure 1: Reaction pathway showing the sequential etherification. Control of stoichiometry is critical to minimize Di-ether formation.

Strategic Considerations

-

Statistical Distribution: In a perfectly statistical reaction, the maximum yield of mono-product is 50%. However, the bulky tert-butyl group introduces steric hindrance, slightly retarding the second addition (

). -

Conversion Control: To maximize yield and simplify purification, the reaction is run to 60-70% conversion . Pushing to 100% conversion results in significant di-ether formation, which is difficult to separate from the mono-ether.

-

Catalyst Choice: Amberlyst-15 (macroreticular resin) is preferred over soluble acids (H₂SO₄) because it facilitates workup (filtration) and prevents acid-catalyzed decomposition of the product during concentration.

Experimental Protocol: Isobutylene Gas Method (Scalable)

This is the preferred method for multigram to kilogram scale synthesis.

Equipment & Reagents

-

Reaction Vessel: 3-Neck Round Bottom Flask (RBF) or Pressure Tube (for small scale).

-

Gas Handling: Isobutylene lecture bottle, gas regulator, oil bubbler, and chemically resistant tubing (Tygon/PTFE).

-

Temperature Control: Ice/Water bath (0°C).

-

Reagents:

-

1,9-Nonanediol (1.0 equiv).

-

Isobutylene Gas (Excess, saturated).

-

Amberlyst-15 (20 wt% relative to diol).

-

Solvent: Dichloromethane (DCM) or Hexanes/DCM (1:1).

-

Step-by-Step Procedure

Step 1: Preparation of the Diol Solution

-

Charge the 3-neck RBF with 1,9-Nonanediol (10.0 g, 62.4 mmol).

-

Add Dichloromethane (DCM) (100 mL). Stir until fully dissolved.

-

Note: 1,9-nonanediol is sparingly soluble in pure hexanes but soluble in DCM. A DCM solution ensures homogeneity.

-

-

Add Amberlyst-15 beads (2.0 g). Ensure the beads are pre-washed with DCM if they are old/dry to remove leachables.

Step 2: Gas Saturation (The Critical Step)

-

Cool the mixture to 0°C using an ice bath.

-

Why? Isobutylene solubility increases at lower temperatures, and the reaction exotherm is managed to prevent polymerization of isobutylene.

-

-

Connect the Isobutylene gas line to a glass dispersion tube (sparger) submerged in the solvent.

-

Bubble Isobutylene gas through the solution at a moderate rate for 15-20 minutes until the solvent volume noticeably expands (approx 10-15% volume increase indicates saturation).

-

Seal the flask tightly (or close the pressure tube valve).

-

Allow the reaction to warm to Room Temperature (20-25°C) and stir for 12-18 hours.

Step 3: Reaction Monitoring (In-Process Control)

-

Method: TLC (Silica Gel).

-

Eluent: Hexanes:Ethyl Acetate (3:1).

-

Stain: KMnO₄ or Phosphomolybdic Acid (PMA).

-

Target Profile:

-

Rf ~0.1: Unreacted Diol (Strong spot).

-

Rf ~0.4: Mono-ether (Target) (Dominant spot).

-

Rf ~0.8: Di-ether (Faint spot).

-

-

Stop Criteria: Terminate when the Di-ether spot begins to intensify significantly, usually when ~30% of starting diol remains.

Step 4: Workup

-

Filter the reaction mixture through a sintered glass funnel or a pad of Celite to remove the Amberlyst-15 catalyst.

-

Safety: The filtrate contains dissolved isobutylene. Concentrate the filtrate on a Rotary Evaporator in a well-ventilated hood .

Step 5: Purification

-

The crude oil is a mixture of Diol, Mono-ether, and Di-ether.

-

Column Chromatography:

-

Stationary Phase: Silica Gel (60 Å).

-

Gradient: 100% Hexanes

20% EtOAc/Hexanes.

-

-

Elution Order:

-

Di-ether: Elutes first (non-polar). Discard or recycle.

-

Mono-ether (Product): Elutes second. Collect.

-

Diol: Elutes last (very polar). Recover and recycle for the next batch.

-

Workflow Visualization

Figure 2: Operational workflow for the batch synthesis of 9-tert-butoxynonan-1-ol.

Alternative "High-Selectivity" Protocol (Lab Scale)

For researchers without gas handling infrastructure, the Magnesium Perchlorate / Boc₂O method is recommended. This method generates the tert-butyl cation in situ and is highly selective for primary alcohols.

-

Reagents: 1,9-Nonanediol (1.0 equiv), (Boc)₂O (1.1 equiv), Mg(ClO₄)₂ (0.1 equiv).

-

Solvent: DCM.

-

Procedure:

-

Dissolve diol and (Boc)₂O in DCM.

-

Add Mg(ClO₄)₂.

-